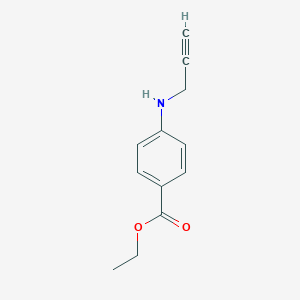

Ethyl 4-(prop-2-ynylamino)benzoate

描述

Synthesis Analysis

The synthesis of similar aromatic esters typically involves condensation reactions, where an amino component reacts with an acid or ester precursor. For example, Al-Said and Al-Sghair (2013) developed a simple route for synthesizing a related compound through the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by H2/Pd/C reduction, yielding an amino ester upon heating in DMF in the presence of FeCl3 (Al-Said & Al-Sghair, 2013). Such methodologies can be adapted for synthesizing ethyl 4-(prop-2-ynylamino)benzoate, suggesting a potential route involving the condensation of appropriately substituted benzoyl and alkyne precursors.

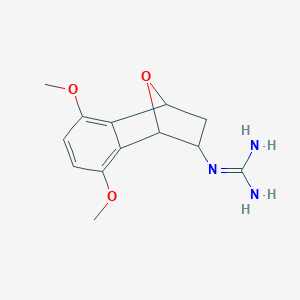

Molecular Structure Analysis

The molecular structure of aromatic esters, including ethyl 4-(prop-2-ynylamino)benzoate, can be determined through techniques like single-crystal X-ray crystallography. Manolov, Morgenstern, and Hegetschweiler (2012) used this method to determine the structure of a similar compound, highlighting the importance of intramolecular and intermolecular hydrogen bonding in defining molecular conformation (Manolov, Morgenstern, & Hegetschweiler, 2012).

科研应用

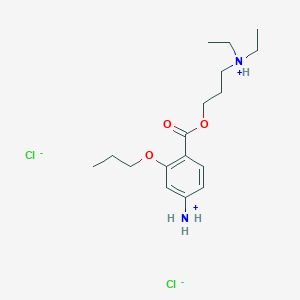

Dental Adhesive Systems : Ethyl-4-(dimethylamino) benzoate is used to initiate the spontaneous polymerization of aqueous acidic dental adhesive systems. Optimal conditions are observed at a pH between 1.0 and 1.8, with hydroxyapatite as the best base for polymerization (Bai et al., 2013).

Propene Polymerization : In the field of polymer chemistry, ethyl benzoate plays a crucial role in propene polymerization in MgCl2-supported Ziegler-Natta systems. It prevents non-stereospecific active sites and inhibits non-stereospecific centers (Busico et al., 1985).

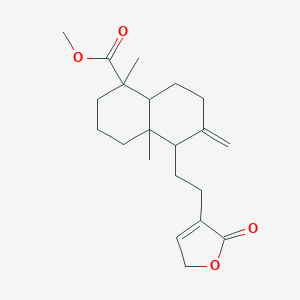

Pest Control in Agriculture : Specific derivatives like ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate effectively induce precocious metamorphosis in silkworm larvae by decreasing juvenile hormone titers in their hemolymph (Yamada et al., 2016).

Crystal Packing Studies : The crystal packing of certain derivatives reveals rare nonhydrogen bonding interactions and a C-HN hydrogen bond, highlighting the importance of rare interactions in crystal packing (Zhang et al., 2011).

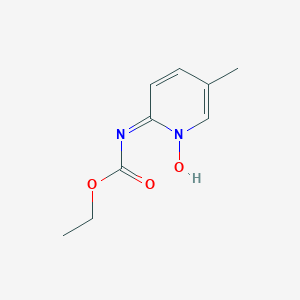

Anti-Juvenile Hormone Agents : Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate and other derivatives have been identified as novel anti-juvenile hormone agents, crucial for inducing changes in silkworm larvae and potentially useful in pest control (Ishiguro et al., 2003).

Raman Spectroscopy Applications : Raman spectroscopy has been used as a structural probe of solute-solvent interactions in ethyl 4-(dimethylamino)benzoate, revealing hydrogen bonding and π-interactions (Mitambo & Loppnow, 1996).

Safety And Hazards

性质

IUPAC Name |

ethyl 4-(prop-2-ynylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEHTGGSAVSLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(prop-2-ynylamino)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

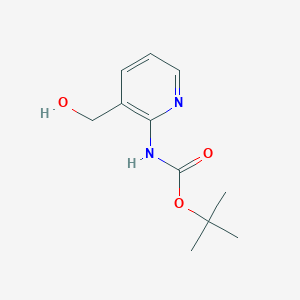

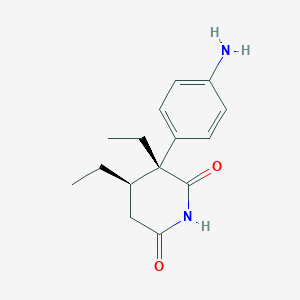

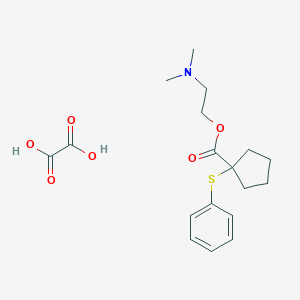

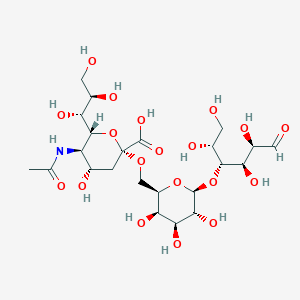

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)